An In-depth Technical Guide to Sedenol and the Related Lignan Sevanol
An In-depth Technical Guide to Sedenol and the Related Lignan Sevanol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical structure of Sedenol. Due to the limited availability of in-depth technical data for Sedenol, this guide also presents a comprehensive analysis of the similarly named and well-researched lignan (B3055560), Sevanol, which may be of significant interest to the target audience.
Sedenol: Chemical Structure and Identification
Sedenol is chemically defined as 1-(2-bromoethynyl)cyclohexan-1-ol. The structural and molecular details are summarized below.
Chemical Structure
The chemical structure of Sedenol is characterized by a cyclohexanol (B46403) ring with a bromoethynyl group attached to the tertiary carbon.
Molecular Identifiers
| Property | Value |
| Molecular Formula | C₈H₁₁BrO[1] |
| IUPAC Name | 1-(2-bromoethynyl)cyclohexan-1-ol[1] |
| SMILES | C1CCC(CC1)(C#CBr)O[1] |
| InChI | InChI=1S/C8H11BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-5H2[1] |
| InChIKey | SNMGSXAAVQCPGL-UHFFFAOYSA-N[1] |
| Monoisotopic Mass | 201.99933 Da[1] |
At present, publicly accessible research literature does not provide extensive data on the biological activity, experimental protocols, or signaling pathways associated with Sedenol.
Sevanol: A Lignan with Analgesic and Anti-inflammatory Properties
Given the similarity in names, it is plausible that researchers investigating "Sedenol" may be interested in "Sevanol," a lignan isolated from the plant Thymus armeniacus. Sevanol has demonstrated significant biological activity, particularly as an inhibitor of the acid-sensing ion channel 3 (ASIC3), leading to analgesic and anti-inflammatory effects.[2][3]
Chemical Structure of Sevanol
Sevanol is a lignan whose structure has been elucidated and confirmed through chemical synthesis.[2][4]
Biological Activity and Quantitative Data
Sevanol and its analogues have been studied for their inhibitory effects on human ASIC3 channels. The biological activity is sensitive to the compound's stereochemistry and functional groups.[2][3]
Table 1: Inhibitory Activity of Sevanol and Its Analogues on Human ASIC3 Channels
| Compound | Description | Inhibitory Activity | Reference |
| Natural Sevanol | Isolated from Thymus armeniacus | Effectively inhibits ASIC3 | [2] |
| Synthetic Sevanol | Obtained by chemical synthesis | Activity coincides with the natural molecule | [2][3] |
| Sevanol Stereoisomer | A stereoisomer of Sevanol | Inhibitory activity dropped by about a third | [2][3] |
| Precursor Molecule | Represents half of the Sevanol molecule | Significantly less activity | [2][3] |
Sevanol has also been shown to inhibit ASIC1a isoforms.[4] The IC50 value for the inhibition of human ASIC3 channels by Sevanol is approximately 0.3 mM.[4]
Experimental Protocols
The biological activity of Sevanol and its analogues was measured in electrophysiological experiments on human ASIC3 channels expressed in Xenopus laevis oocytes.[2][3]
Methodology:
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Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to defolliculate.
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cRNA Injection: Oocytes are injected with cRNA encoding human ASIC3 channels.
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Two-Electrode Voltage Clamp: After incubation to allow for channel expression, whole-cell currents are recorded using the two-electrode voltage-clamp technique.
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Compound Application: Sevanol and its analogues are dissolved in the extracellular solution and perfused over the oocytes.
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Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the acid-induced current in the presence of the compound compared to the control.
An improved scheme for the total synthesis of Sevanol has been developed, involving the condensation of two key intermediates.[4]
Key Steps:
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Preparation of Intermediates: The synthesis involves the parallel preparation of a protected caffeic acid derivative and t-butyl isocitrate.[4]
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Condensation: The two key intermediates are condensed to form the core structure of Sevanol.[4]
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Deprotection: Protecting groups are removed to yield the final Sevanol molecule.[4] The deprotection of the caffeic isocitrate ester using a mixture of trifluoroacetic acid (TFA) and H₂O yields a key intermediate.[4]
Signaling Pathway and Mechanism of Action
Sevanol exerts its biological effects primarily through the inhibition of acid-sensing ion channels (ASICs), which are involved in pain perception and inflammation.[4]
Caption: Mechanism of Sevanol's analgesic and anti-inflammatory action via inhibition of the ASIC3 channel.
This guide provides the available chemical information for Sedenol and a comprehensive overview of the related, well-studied compound Sevanol. The detailed experimental protocols and mechanism of action for Sevanol should prove valuable for researchers in the fields of medicinal chemistry and drug development.
References
- 1. PubChemLite - Sedenol (C8H11BrO) [pubchemlite.lcsb.uni.lu]
- 2. [The Biological Activity of the Sevanol and Its Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
